Cas no 159104-35-5 (Pyrido[2,3-b]pyrazin-2(1H)-one,3,4-dihydro-3,6-dimethyl-)

Pyrido[2,3-b]pyrazin-2(1H)-one,3,4-dihydro-3,6-dimethyl- structure
159104-35-5 structure
Product Name:Pyrido[2,3-b]pyrazin-2(1H)-one,3,4-dihydro-3,6-dimethyl-
CAS No:159104-35-5
MF:C9H11N3O
MW:177.203141450882
CID:109110
PubChem ID:19932803
Update Time:2025-04-18

Pyrido[2,3-b]pyrazin-2(1H)-one,3,4-dihydro-3,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[2,3-b]pyrazin-2(1H)-one,3,4-dihydro-3,6-dimethyl-
    • 3,6-DIMETHYL-3,4-DIHYDROPYRIDO[2,3-B]PYRAZIN-2(1H)-ONE
    • 3,6-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
    • Pyrido[2,3-b]pyrazin-2(1H)-one, 3,4-dihydro-3,6-dimethyl- (9CI)
    • (3RS)-3,6-Dimethyl-3,4-dihydro-1,4,5-triazanaphthalen-2(1H)-one
    • AKOS017531166
    • SNEUWCOJEUGPFV-UHFFFAOYSA-N
    • SCHEMBL8313992
    • DTXSID90601383
    • 159104-35-5
    • Inchi: 1S/C9H11N3O/c1-5-3-4-7-8(10-5)11-6(2)9(13)12-7/h3-4,6H,1-2H3,(H,10,11)(H,12,13)
    • InChI Key: SNEUWCOJEUGPFV-UHFFFAOYSA-N
    • SMILES: O=C1C(C)NC2C(=CC=C(C)N=2)N1

Computed Properties

  • Exact Mass: 177.09033
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 54.02
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